Dipropyl 2,2'-thiodiacetate
Description
Historical Perspectives and Evolution of Academic Interest in Thiodiacetate Esters
Thiodiacetate esters, a class of organosulfur compounds, have been subjects of scientific inquiry for a considerable period. Historically, research into these esters was often rooted in fundamental organic synthesis and the exploration of reactions involving thioether linkages. Early studies frequently focused on the synthesis and basic characterization of various dialkyl thiodiacetates, including dimethyl, diethyl, and dibutyl esters, as foundational molecules in organosulfur chemistry. smolecule.com The reactivity of the ester and thioether functionalities has been a central theme, with investigations into hydrolysis, saponification, and nucleophilic substitution reactions. smolecule.com
The evolution of academic interest saw a shift towards the application of thiodiacetate esters as precursors and intermediates in more complex chemical syntheses. For instance, their use as building blocks for heterocyclic compounds, such as thiazoles and thiophene (B33073) derivatives, garnered attention due to the prevalence of these structures in pharmaceuticals and natural products. smolecule.comyachaytech.edu.ec The ability of the thioether group to participate in coordination chemistry also led to research into their role as ligands in the formation of metal complexes, particularly with copper. researchgate.netmdpi.comresearchgate.net This opened avenues for their application in catalysis, including in "click" chemistry for the synthesis of glycoconjugates. researchgate.net
More recently, the focus has expanded to include the biological and material properties of thiodiacetate esters and their derivatives. Research has explored their potential as antioxidants and their involvement in biological processes. smolecule.com The development of enzymatic synthesis methods using lipases for producing long-chain dialkyl thiodiacetates highlights a move towards more sustainable and green chemistry approaches. google.com This historical trajectory demonstrates a progression from fundamental chemical curiosity to targeted applications in catalysis, materials science, and biochemistry.
Contemporary Research Landscape and Scholarly Significance of Dipropyl 2,2'-Thiodiacetate
In the contemporary research landscape, this compound and its related esters continue to be of significant scholarly interest, primarily due to their versatile chemical nature and potential applications across various scientific fields. Current research often focuses on leveraging their unique structural features for advanced applications.
A significant area of modern research involves the use of thiodiacetate esters in the synthesis of functional materials. For example, derivatives of thiodiacetate esters are utilized in the creation of complex heterocyclic nanographenes and other polycyclic heteroaromatic compounds, which have potential applications in electronics and photovoltaics. acs.org The ability of the sulfur atom to interact with metal centers remains a key area of investigation, with studies on the formation of dinuclear copper(I) complexes that act as efficient and reusable catalysts in important organic reactions like azide-alkyne cycloadditions. researchgate.net
Furthermore, the biological relevance of thiodiacetate esters and related sulfur-containing compounds is an active area of study. Research into the quantification of thiols and related compounds in biological matrices underscores the importance of developing robust analytical methods, where esterified derivatives can serve as standards or intermediates. nih.gov The investigation of structurally similar compounds, such as glutarate esters, in regulating T cell metabolism and anti-tumor immunity, suggests potential avenues for exploring the biological activities of thiodiacetate esters. nih.gov
The scholarly significance of this compound lies in its role as a model compound for studying the synthesis, reactivity, and application of thioether-containing esters. Its specific physical and chemical properties, while not as extensively documented as its dimethyl or diethyl counterparts, contribute to the broader understanding of structure-activity relationships within this class of compounds.
Overview of Key Academic Disciplines and Methodological Approaches Employed in Thiodiacetate Research
The study of this compound and other thiodiacetate esters is inherently interdisciplinary, drawing upon principles and techniques from several key academic fields. wikipedia.orgwikipedia.org
Key Academic Disciplines:
Organic Chemistry: This is the foundational discipline for thiodiacetate research, focusing on the synthesis, reaction mechanisms, and structural characterization of these esters. quora.com Synthetic methods, such as esterification of thiodiacetic acid and phase-transfer catalysis, are central to this field. google.comhilarispublisher.com
Analytical Chemistry: This discipline is crucial for the characterization and quantification of thiodiacetate esters. A variety of analytical techniques are employed to determine purity, identify reaction products, and study physicochemical properties. acs.org
Inorganic and Organometallic Chemistry: The ability of the thioether group to coordinate with metal ions makes thiodiacetate esters relevant to inorganic and organometallic chemistry. researchgate.netmdpi.com Research in this area focuses on the synthesis and characterization of metal complexes and their catalytic applications. researchgate.net
Biochemistry and Medicinal Chemistry: The potential biological activities of thiodiacetate esters and their derivatives are explored within these disciplines. smolecule.combhu.ac.in Studies may involve investigating their interactions with biological molecules or their potential as therapeutic agents.
Materials Science: This field investigates the use of thiodiacetate esters as building blocks for functional materials, such as polymers and nanostructures. acs.org
Methodological Approaches:
Synthesis Techniques: Researchers employ various synthetic strategies, including direct esterification, transesterification, and phase-transfer catalysis, often optimized for yield and purity. google.comhilarispublisher.com The use of ultrasound and microwave irradiation represents modern, energy-efficient approaches. hilarispublisher.com
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to verify purity and identify components in reaction mixtures. google.com Infrared (IR) spectroscopy helps in identifying functional groups. mdpi.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of thiodiacetate esters and their reaction products. nih.govacs.org
Crystallography: X-ray crystallography is employed to determine the precise three-dimensional structure of thiodiacetate ester-metal complexes. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are used to study the electronic structure, bonding, and noncovalent interactions in thiodiacetate-containing systems, providing insights that complement experimental findings. mdpi.comresearchgate.net
Below is a data table summarizing the key properties of this compound and related compounds.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 58415-99-9 |
| Molecular Formula | C10H18O4S |
| Molecular Weight | 234.31 g/mol |
| SMILES Code | O=C(OCCC)CSCC(OCCC)=O |
| Physical State | Not explicitly stated, likely liquid at room temperature |
| Storage | Inert atmosphere, Room Temperature |
Data sourced from available chemical supplier information. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 2-(2-oxo-2-propoxyethyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-3-5-13-9(11)7-15-8-10(12)14-6-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQABBOOJMROTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSCC(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294725 | |
| Record name | 1,1′-Dipropyl 2,2′-thiobis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58415-99-9 | |
| Record name | 1,1′-Dipropyl 2,2′-thiobis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58415-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dipropyl 2,2′-thiobis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Derivatization of Dipropyl 2,2 Thiodiacetate
Established Synthetic Pathways and Mechanistic Considerations
The synthesis of dipropyl 2,2'-thiodiacetate primarily involves the formation of ester and thioether linkages.
Esterification-Based Routes for Thiodiacetate Ester Synthesis
A primary method for synthesizing dialkyl thiodiacetates is the direct esterification of thiodiacetic acid with the corresponding alcohol. In the case of this compound, this involves reacting thiodiacetic acid with propanol (B110389). This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product side, water is usually removed as it is formed.
Another established route is the reaction of an alkali metal salt of thiodiacetic acid with a propyl halide. This method proceeds via a nucleophilic substitution reaction where the carboxylate anion attacks the electrophilic carbon of the propyl halide, displacing the halide ion.
Formation of the Thioether Linkage: Approaches and Conditions
The thioether bond in this compound can be formed through the reaction of a propyl haloacetate, such as propyl chloroacetate, with a sulfur nucleophile like sodium sulfide (B99878). This reaction involves a double nucleophilic substitution where the sulfide ion displaces the halide from two molecules of the propyl haloacetate.
Alternatively, the reaction between thioglycolic acid and a propyl haloacetate can be employed. In some variations of this method for related monoesters, a trialkylamine is used to form the trialkylammonium salt of thioglycolic acid, which then reacts with the haloacetate ester. This approach can be adapted for the synthesis of diesters under appropriate conditions. The reaction proceeds through the nucleophilic attack of the thiolate on the carbon bearing the halogen.
Novel and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.
Catalytic and Green Chemistry Principles in Thiodiacetate Production
A significant advancement in the sustainable synthesis of dialkyl thiodiacetates is the use of enzyme catalysis. Lipases, particularly immobilized lipases, have been effectively used for the esterification of thiodiacetic acid and the transesterification of its short-chain esters. acs.orgnih.govgoogle.com These reactions are often performed under solvent-free conditions and at moderate temperatures, which aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.net For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the synthesis of other long-chain dialkyl thiodiacetates, achieving high conversions. acs.orgnih.gov This enzymatic approach avoids the use of hazardous mineral acids and offers high selectivity. acs.orggoogle.com
| Catalyst System | Reactants | Conditions | Conversion/Yield | Reference |
| Immobilized lipase B from Candida antarctica (Novozym 435) | 2,2'-thiodiacetic acid and 1-hexadecanol (B1195841) | 60-80°C, in vacuo | High Yield | nih.gov |
| Immobilized lipase B from Candida antarctica (Novozym 435) | Diethyl 2,2'-thiodiacetate and 1-hexadecanol | 60-80°C, in vacuo | High Yield | nih.gov |
Development of Efficient and Scalable Synthetic Protocols
The development of scalable synthetic protocols for this compound focuses on process efficiency and safety. The lipase-catalyzed methods are inherently scalable and can be adapted for industrial production. google.com The use of immobilized enzymes allows for easy separation from the reaction mixture and reuse of the catalyst, which is economically and environmentally advantageous for large-scale operations. Furthermore, protocols utilizing odorless sulfur surrogates in eco-friendly solvents like polyethylene (B3416737) glycol (PEG) have been developed for the synthesis of related dialkyl sulfides, offering a safer and more scalable alternative to traditional methods that use volatile and odorous thiols. researchgate.net
Functionalization and Derivatization Reactions
This compound can undergo various reactions to form new functionalized molecules.
The ester groups can be hydrolyzed under acidic or basic conditions to yield thiodiacetic acid and propanol. Reduction of the ester functionalities, for example with a reducing agent like lithium aluminum hydride, would produce the corresponding diol, 2,2'-thiobis(propan-1-ol).
A notable derivatization reaction is the Hinsberg synthesis, where dialkyl thiodiacetates react with α-dicarbonyl compounds in the presence of a base to form substituted thiophenes. This reaction involves a series of aldol-type condensations and a final cyclization to construct the thiophene (B33073) ring. While the specific use of this compound in this reaction is not extensively documented, it is a plausible substrate based on the reactivity of other dialkyl thiodiacetates.
Additionally, the sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using appropriate oxidizing agents, which would significantly alter the chemical properties of the molecule.
Chemical Transformations of the Ester Groups
The two propyl ester groups in this compound are susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions allow for the modification of the ester termini or complete removal of the alkyl chains to yield the parent carboxylic acid.
Hydrolysis: The ester groups can be cleaved through hydrolysis under either acidic or basic conditions to yield thiodiacetic acid and propanol.
Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid, such as hydrochloric acid (HCl), and heat, the hydrolysis is a reversible equilibrium-driven process. The reaction proceeds by protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. memphis.edu
Base-Promoted Hydrolysis (Saponification): A more common and irreversible method is saponification, which involves heating the ester with a base like sodium hydroxide (B78521) (NaOH). memphis.edu The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium thiodiacetate) and propanol. Subsequent acidification of the salt solution liberates the free thiodiacetic acid. Base-promoted hydrolysis is generally faster and more complete than its acid-catalyzed counterpart. nih.gov
| Reaction | Reagents | Conditions | Products | Typical Yield |
| Acid Hydrolysis | Dilute HCl, Water | Reflux | Thiodiacetic acid, Propanol | Moderate to Good |
| Saponification | NaOH, Ethanol/Water | Reflux, then acid workup | Thiodiacetic acid, Propanol | Good to Excellent |
| This table presents typical conditions for the hydrolysis of dialkyl esters based on general chemical principles. |
Transesterification: This process involves the exchange of the propyl alcohol moiety of the ester with a different alcohol. Transesterification is a valuable technique for synthesizing other dialkyl thiodiacetates from this compound. The reaction can be catalyzed by acids or bases, but enzymatic catalysis using lipases has emerged as a milder and more selective method. acs.orgnih.gov
Lipase-catalyzed transesterification, for instance using immobilized lipase B from Candida antarctica (Novozym 435), allows for the synthesis of long-chain dialkyl 2,2'-thiodiacetates in high yields under solvent-free conditions. acs.orgnih.gov For example, the transesterification of a short-chain dialkyl 2,2'-thiodiacetate with a long-chain alcohol like 1-hexadecanol can achieve high conversion rates. acs.orgnih.gov This enzymatic approach is favored for producing high-purity products intended for applications where residual acid or base catalysts are undesirable. acs.org
| Starting Ester | Alcohol | Catalyst | Temperature (°C) | Conversion (%) |
| Diethyl 2,2'-thiodiacetate | 1-Hexadecanol | Novozym 435 | 60-80 | High |
| Dimethyl 3,3'-thiodipropionate | 1-Dodecanol | Novozym 435 | 80 | 85 |
| 3,3'-Thiodipropionic acid | 1-Dodecanol | Novozym 435 | 80 | >95 |
| This table showcases lipase-catalyzed transesterification and esterification yields for structurally related thia-alkanedioates, demonstrating the feasibility and efficiency of this transformation for producing various dialkyl esters. acs.org |
Reactivity and Modifications of the Thioether Moiety
The sulfur atom in the thioether linkage (-S-) of this compound is nucleophilic and can be readily oxidized or alkylated, providing another avenue for derivatization.
Oxidation: The thioether can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the oxidant and reaction conditions. These transformations alter the polarity, solubility, and chemical properties of the molecule.
Oxidation to Sulfoxide: Mild oxidizing agents can convert the thioether to a sulfoxide. A modern, efficient method involves using Oxone® (potassium peroxymonosulfate) in combination with potassium bromide (KBr) in a one-pot reaction. rsc.org This system allows for the selective formation of the sulfoxide derivative over the sulfone. rsc.org
Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions (e.g., excess oxidant or higher temperatures) will further oxidize the thioether or the intermediate sulfoxide to the corresponding sulfone.
The oxidation state of the sulfur atom significantly influences the molecule's electronic properties and potential applications. rsc.org
| Transformation | Reagents | Conditions | Product |
| Thioether to Sulfoxide | Oxone®, KBr | Water, Room Temperature | Dipropyl 2,2'-sulfinyldiacetate |
| Thioether to Sulfone | Excess strong oxidant (e.g., H₂O₂) | Acetic Acid, Heat | Dipropyl 2,2'-sulfonyldiacetate |
| This table describes common methods for the selective oxidation of thioethers. |
Alkylation: The sulfur atom of the thioether can act as a nucleophile and react with alkyl halides to form a sulfonium (B1226848) salt. This reaction introduces a positive charge and converts the thioether into an excellent leaving group. jmaterenvironsci.com The S-alkylation of thioethers is a fundamental reaction in organic sulfur chemistry, typically proceeding via an SN2 mechanism. jmaterenvironsci.comrsc.org This transformation can dramatically alter the solubility and conformational properties of the parent molecule.
Advanced Spectroscopic and Structural Elucidation Techniques for this compound
While extensive, peer-reviewed research focusing specifically on the advanced spectroscopic analysis of this compound is not widely available in public literature, a thorough understanding of its structure can be derived from the fundamental principles of spectroscopy and by drawing parallels with analogous molecules, such as other dialkyl thiodiacetates and thioethers. This article outlines the expected outcomes and methodologies for the structural elucidation of this compound using high-resolution NMR, vibrational spectroscopy, and mass spectrometry.
Computational and Theoretical Studies on Dipropyl 2,2 Thiodiacetate
Structure-Reactivity Relationships Derived from Theoretical Studies
Therefore, this section will outline the principles of how theoretical studies are employed to deduce structure-reactivity relationships and apply these concepts to infer the expected chemical behavior of Dipropyl 2,2'-thiodiacetate based on its molecular structure. The data presented in the tables are illustrative examples of what such a study would yield and are not based on actual computational results for this specific molecule.
Theoretical and computational chemistry, particularly methods rooted in density functional theory (DFT), provide powerful tools to investigate the electronic structure of molecules and, consequently, predict their reactivity. For a molecule like this compound, these studies would offer quantitative insights into how its constituent atoms and functional groups influence its chemical behavior.
Key Areas of Investigation in a Theoretical Study:
Electron Distribution and Electrostatic Potential: A fundamental aspect of understanding reactivity is mapping the electron density across the molecule. An electrostatic potential (ESP) map would visualize the regions of positive and negative charge. For this compound, the oxygen atoms of the carbonyl groups in the ester functionalities would exhibit a high negative potential, indicating their role as likely sites for electrophilic attack. Conversely, the sulfur atom, with its lone pairs of electrons, would also be a region of high electron density.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity.
The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO would likely be localized around the sulfur atom, suggesting it as a primary site for reactions with electrophiles.
The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the carbonyl carbons of the ester groups, making them susceptible to nucleophilic attack.
Global and Local Reactivity Descriptors: DFT calculations can provide a set of descriptors that quantify the reactivity of a molecule.
Chemical Hardness and Softness: These concepts help in predicting the nature of interactions. A "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule with a large gap.
Fukui Functions: These local reactivity descriptors can pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Hypothetical Reactivity Profile of this compound:
Based on its functional groups—a thioether linkage and two propyl ester groups—a theoretical study would likely confirm the following reactivity patterns:
Nucleophilic Character of the Sulfur Atom: The sulfur atom is expected to be the primary nucleophilic center, capable of reacting with various electrophiles. This could involve oxidation reactions to form sulfoxides and sulfones, or alkylation to yield sulfonium (B1226848) salts.
Electrophilic Character of the Carbonyl Carbons: The carbon atoms of the two ester groups are anticipated to be the main electrophilic sites. They would be susceptible to attack by nucleophiles, leading to reactions such as hydrolysis or transesterification.
Influence of the Propyl Chains: The propyl groups are generally considered to be electron-donating (by induction) but are sterically more demanding than smaller alkyl groups like methyl or ethyl. Computational studies could quantify the electronic and steric effects of these propyl chains on the reactivity of the ester groups and the central sulfur atom.
Illustrative Data from a Hypothetical DFT Study:
The following tables present the kind of data that would be generated from a computational analysis of this compound. It is crucial to note that these are representative values and not the result of an actual calculation.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Likely Localization |
|---|---|---|
| HOMO | -8.5 | Sulfur Atom |
| LUMO | -0.2 | Carbonyl Carbons |
| HOMO-LUMO Gap | 8.3 | |
This hypothetical data suggests a relatively large HOMO-LUMO gap, which would imply good kinetic stability for the molecule.
Table 2: Hypothetical Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| S | -0.15 |
| C (carbonyl) | +0.45 |
| O (carbonyl) | -0.40 |
The charges in this illustrative table highlight the expected polarization of the molecule, with the sulfur being slightly negative and the carbonyl carbons being significantly positive, reinforcing the predicted sites of nucleophilic and electrophilic character.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Dipropyl 2,2 Thiodiacetate
Hydrolytic Stability and Degradation Mechanisms in Various Media
The hydrolysis of Dipropyl 2,2'-thiodiacetate involves the cleavage of its two ester linkages to yield thiodiacetic acid and propanol (B110389). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Mediated Hydrolysis (Saponification) : In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. This process is irreversible and typically faster than acid-catalyzed hydrolysis.
pH-Independent Hydrolysis : A neutral, water-mediated hydrolysis can also occur, though it is generally much slower than the catalyzed pathways. harvard.edu
Kinetic studies on similar compounds, such as dialkyl α-hydroxybenzylphosphonates, show a two-step hydrolysis process characterized by pseudo-first-order rate constants. nih.govmdpi.com For thioesters like S-methyl thioacetate, the half-life for hydrolysis at neutral pH and 23°C can be as long as 155 days, indicating significant stability. nih.govresearchgate.net However, the rate is highly dependent on pH, with base-mediated hydrolysis being significantly faster. researchgate.net
Table 1: Representative Hydrolysis Kinetic Data for a Model Thioester (S-methyl thioacetate) in Water
| Parameter | Condition | Value |
|---|---|---|
| ka (Acid-mediated) | - | 1.5 x 10-5 M-1s-1 nih.govresearchgate.net |
| kb (Base-mediated) | - | 1.6 x 10-1 M-1s-1 nih.govresearchgate.net |
| kw (pH-independent) | - | 3.6 x 10-8 s-1 nih.govresearchgate.net |
| t1/2 (Half-life) | pH 7, 23°C | 155 days nih.govresearchgate.net |
Data presented is for S-methyl thioacetate as a model for general thioester reactivity.
The complete hydrolysis of this compound yields two primary products. The reaction proceeds in two steps, first forming the monoester and then the fully hydrolyzed diacid.
Thiodiacetic acid : The core dicarboxylic acid structure.
Propanol : Released from the cleavage of the two ester groups.
Oxidation Reactions and Thioether Reactivity
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. This is a common reaction for thioethers, which can be oxidized sequentially to sulfoxides and then to sulfones. masterorganicchemistry.comresearchgate.net
The oxidation of thioethers is a fundamental transformation in organic chemistry. masterorganicchemistry.com Various oxidizing agents can be employed to convert the thioether in this compound into the corresponding sulfoxide (B87167) and, with a stronger oxidant or harsher conditions, into the sulfone.
Common oxidants for this transformation include:
Hydrogen Peroxide (H₂O₂) : Often used as a "green" oxidant, it can selectively oxidize sulfides to sulfoxides. nih.gov The reaction can be slow under near-physiological conditions but is effective in the presence of catalysts or acids like glacial acetic acid. nih.govnih.gov
Peroxyacids (e.g., m-CPBA) : Meta-chloroperoxybenzoic acid is a highly effective reagent for the oxidation of sulfides to sulfoxides and sulfones. masterorganicchemistry.com
Other Oxidants : Reagents like ozone (O₃), potassium permanganate (KMnO₄), and sodium hypochlorite (NaOCl) are also capable of oxidizing thioethers. masterorganicchemistry.comresearchgate.netnih.gov
The first oxidation step yields Dipropyl 2,2'-sulfinyldiacetate (the sulfoxide). Further oxidation of the sulfoxide produces Dipropyl 2,2'-sulfonyldiacetate (the sulfone). Controlling the stoichiometry of the oxidant is crucial for selectively stopping the reaction at the sulfoxide stage. nih.govorganic-chemistry.org
Table 2: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Conversion
| Oxidizing Agent | Typical Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Considered a "green" reagent; reaction can be tuned for selectivity. nih.gov |
| m-CPBA | Sulfoxide, Sulfone | Powerful and reliable oxidant. masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, often leads to overoxidation. researchgate.net |
Beyond the formation of sulfoxides and sulfones, aggressive oxidative conditions can lead to the degradation of the molecule. This can involve the cleavage of carbon-sulfur bonds, particularly after oxidation to the sulfone, which can destabilize the molecule. The exact degradation pathways are complex and depend on the specific oxidant and reaction conditions used. The conversion of the low-dipole thioether to the more polar sulfoxide and sulfone alters the molecule's physical properties, such as its solubility. nih.gov
Transesterification and Ester Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org this compound can undergo transesterification in the presence of another alcohol and a catalyst.
The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products (in this case, propanol). wikipedia.org Both acid and base catalysts are effective. masterorganicchemistry.com
Acid-Catalyzed Mechanism : The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. masterorganicchemistry.com
Base-Catalyzed Mechanism : A base (typically an alkoxide corresponding to the new alcohol) deprotonates the incoming alcohol, making it a more potent nucleophile to attack the ester's carbonyl carbon. masterorganicchemistry.com
For example, reacting this compound with an excess of methanol in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) would lead to the formation of Dimethyl 2,2'-thiodiacetate and propanol.
This reaction is widely used in industrial processes, such as the production of polyesters and biodiesel. wikipedia.orgresearchgate.netresearchgate.net The general applicability of this reaction means that a wide variety of dialkyl thiodiacetates could be synthesized from the dipropyl ester.
Table 3: Compounds Mentioned in this Article
| Compound Name | Chemical Formula | Functional Groups |
|---|---|---|
| This compound | S(CH₂COOCH₂CH₂CH₃)₂ | Thioether, Ester |
| Thiodiacetic acid | S(CH₂COOH)₂ | Thioether, Carboxylic Acid |
| Propanol | CH₃CH₂CH₂OH | Alcohol |
| Dipropyl 2,2'-sulfinyldiacetate | SO(CH₂COOCH₂CH₂CH₃)₂ | Sulfoxide, Ester |
| Dipropyl 2,2'-sulfonyldiacetate | SO₂(CH₂COOCH₂CH₂CH₃)₂ | Sulfone, Ester |
| S-methyl thioacetate | CH₃C(O)SCH₃ | Thioester |
| Dimethyl 2,2'-thiodiacetate | S(CH₂COOCH₃)₂ | Thioether, Ester |
Complexation and Coordination Chemistry with Metal Ions of this compound
The coordination chemistry of thiodiacetate and its esters, such as this compound, is a rich field governed by the presence of multiple donor atoms. The interaction of these ligands with metal ions leads to the formation of a diverse range of coordination complexes with varied structural and stability properties. The reactivity is primarily centered around the thioether sulfur atom and the carboxylate groups, which can be made available for coordination upon hydrolysis of the ester functional groups.
Ligand Properties and Binding Modes of Thiodiacetate Esters
The thiodiacetate ligand, derived from the hydrolysis of esters like this compound, is a versatile chelating agent. Its coordination behavior is dictated by the presence of three potential donor sites: two oxygen atoms from the carboxylate groups and one sulfur atom from the thioether linkage. This structure allows for several binding modes, contributing to the formation of both mononuclear and polynuclear metal complexes.
Key Ligand Properties:
Flexibility: The ligand's backbone possesses considerable conformational flexibility, allowing it to adapt to the geometric preferences of various metal ions.
Multidentate Character: It can act as a bidentate or a tridentate ligand. This versatility is a key feature of its coordination chemistry.
Bridging Capability: The thiodiacetate anion can bridge two or more metal centers, leading to the formation of coordination polymers and extended network structures.
Common Binding Modes:
Bidentate O,O'-Chelation: In this mode, the ligand coordinates to a metal ion through the oxygen atoms of both carboxylate groups. This typically results in the formation of an eight-membered chelate ring. This mode has been observed in complexes where the sulfur atom is not involved in coordination.
Tridentate O,S,O'-Chelation: This is a very common and stable coordination mode where the ligand forms two five-membered chelate rings with the metal ion. The metal center is bonded to both carboxylate oxygens and the central thioether sulfur atom. This κ³O,S,O' coordination imparts significant stability to the resulting complex.
Bridging Coordination: The thiodiacetate ligand can act as a bridge between metal ions, facilitating the assembly of polynuclear complexes. This can occur in various fashions, for instance, with one carboxylate group chelating one metal while the other bridges to a second metal center.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants. For this compound itself, direct coordination without hydrolysis would likely involve the thioether sulfur, a soft donor atom. However, the most significant complexation chemistry involves the thiodiacetato anion (tda²⁻) formed after the ester groups are hydrolyzed.
| Binding Mode | Coordinating Atoms | Resulting Structure | Typical Metal Ions |
|---|---|---|---|
| Bidentate | O, O' (Carboxylate) | 8-membered chelate ring | Pr(III), Nd(III) |
| Tridentate | O, S, O' | Two 5-membered chelate rings (κ³O,S,O') | Ln(III), Co(II), Cd(II) |
| Bridging | Various combinations of O and S | Polynuclear complexes / Coordination polymers | Cu(II), Mn(II), Zn(II) |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with the thiodiacetate ligand generally involves the reaction of a soluble metal salt with thiodiacetic acid (H₂tda) or its deprotonated form in a suitable solvent, most commonly water. The synthesis of complexes derived directly from this compound would require conditions that either facilitate coordination of the neutral ester or promote in-situ hydrolysis to the active tda²⁻ ligand.
A general synthetic procedure for lanthanide(III)-thiodiacetato complexes involves the direct reaction of thiodiacetic acid and a lanthanide(III) chloride salt in an aqueous solution. The pH of the solution is carefully adjusted to facilitate deprotonation of the carboxylic acid groups and promote complex formation. Slow evaporation of the solvent then yields crystalline products.
Example Synthesis of [Ln₂(tda)₃(H₂O)₅]·3H₂O (Ln = Sm, Eu):
Thiodiacetic acid (H₂tda) and the corresponding lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) are dissolved in water at room temperature.
The pH of the resulting solution is adjusted to approximately 3.3 using an aqueous solution of NaOH.
Any precipitate is filtered off, and the clear solution is allowed to evaporate slowly.
Crystalline material forms over several days, which is then filtered, washed with water, and air-dried.
Characterization of these complexes is crucial to confirm their composition and elucidate their structure. Standard analytical techniques are employed:
Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: This technique is particularly useful for observing the coordination of the carboxylate groups. The stretching frequencies of the C=O and C-O bonds (νₐₛ(COO) and νₛ(COO)) shift upon coordination to the metal ion compared to the free ligand. For instance, the strong νₛ(COO) signals for [Eu₂(tda)₃(H₂O)₅]·3H₂O appear at 1595 and 1564 cm⁻¹, a significant shift from the free ligand. fiveable.me
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry of the metal ion, and the specific binding mode of the ligand. It has been used to confirm that in [Ln₂(tda)₃(H₂O)₅]·3H₂O, the ligand's versatility leads to the formation of thick 2D polymeric sheets. fiveable.me
| Complex | Synthesis Method | Key Characterization Findings (IR Spectroscopy) | Structural Information (X-ray Crystallography) |
|---|---|---|---|
| [Ln₂(tda)₃(H₂O)₅]·3H₂O (Ln = Sm, Eu) | Direct reaction of H₂tda and LnCl₃ in water, pH adjustment, slow evaporation. fiveable.me | Significant shift and splitting of ν(COO) bands compared to free ligand, indicating carboxylate coordination. fiveable.me | Polymeric structure with Ln(III) ions in a tricapped trigonal prism geometry; ligand exhibits multiple coordination modes, forming 2D sheets. fiveable.me |
Stability and Equilibrium Studies of Metal-Thiodiacetate Adducts
The stability of metal-thiodiacetate complexes in solution is quantified by their stability constants (or formation constants), which are equilibrium constants for the complex formation reactions. wikipedia.orgscispace.com These constants provide a measure of the strength of the metal-ligand interaction. scispace.com The thermodynamic stability of these adducts is influenced by the nature of the metal ion and the donor atoms of the ligand, a concept well-explained by the Hard and Soft Acids and Bases (HSAB) principle. fiveable.mecsbsju.eduwikipedia.org
HSAB Principle in Thiodiacetate Complexation: The HSAB theory states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org
Metal Ions (Lewis Acids): Can be classified as hard, soft, or borderline.
Hard Acids: Small, highly charged, not easily polarizable (e.g., Li⁺, Mg²⁺, Al³⁺, Cr³⁺, Fe³⁺, Ln³⁺). fiveable.mecsbsju.edu
Soft Acids: Large, have a low positive charge, and are highly polarizable (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pt²⁺). fiveable.mecsbsju.edu
Borderline Acids: Have intermediate properties (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺). wikipedia.org
Thiodiacetate Donor Atoms (Lewis Bases):
Hard Base: The carboxylate oxygen atoms are hard donors due to the high electronegativity of oxygen. fiveable.mecsbsju.edu
Soft Base: The thioether sulfur atom is a soft donor, as it is larger and more polarizable than oxygen. fiveable.mecsbsju.edu
This dual nature of the thiodiacetate ligand allows it to form stable complexes with a wide range of metal ions. Hard acids like lanthanide(III) ions will have a strong affinity for the hard oxygen donors of the carboxylate groups. Soft acids like Hg²⁺ will show a preference for the soft sulfur donor. Borderline acids like Cu²⁺ can interact strongly with both the hard oxygen and soft sulfur donors, often leading to very stable tridentate chelates. The stability of the formed complex is a result of these preferential interactions. For instance, the high stability of many transition metal complexes with thiodiacetate is due to the favorable chelate effect arising from the O,S,O' tridentate coordination.
| Component | Classification | HSAB Interaction Preference |
|---|---|---|
| Al³⁺, Fe³⁺, Lanthanides (Ln³⁺) | Hard Acid fiveable.mecsbsju.edu | Preferential binding to hard carboxylate oxygen donors. |
| Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺ | Borderline Acid wikipedia.org | Strong interaction with both hard oxygen and soft sulfur donors, leading to stable chelates. |
| Ag⁺, Hg²⁺, Pt²⁺ | Soft Acid fiveable.mecsbsju.edu | Preferential binding to the soft thioether sulfur donor. |
| Thiodiacetate Oxygen Donors | Hard Base fiveable.mecsbsju.edu | Favored by hard and borderline metal ions. |
| Thiodiacetate Sulfur Donor | Soft Base fiveable.mecsbsju.edu | Favored by soft and borderline metal ions. |
Applications of Dipropyl 2,2 Thiodiacetate in Materials Science and Industrial Processes Non Medical
Role as a Plasticizer and Polymer Additive
The use of dialkyl 2,2'-thiodiacetates as plasticizers for halogenated polymers, such as PVC, has been mentioned in patent literature. These documents suggest that such compounds can be blended with polymers to enhance flexibility. However, specific research detailing the influence of Dipropyl 2,2'-thiodiacetate on the mechanical and thermal properties of polymers is not publicly documented.
Influence on Polymer Mechanical and Thermal Properties
Without specific studies, any claims about the effect of this compound on polymer properties would be speculative. Generally, plasticizers work by embedding themselves between polymer chains, increasing the intermolecular space, which in turn lowers the glass transition temperature (Tg) and enhances flexibility. The effectiveness of a plasticizer depends on its chemical structure, molecular weight, and its interaction with the polymer matrix. For this compound, the presence of the sulfur atom and the length of the propyl chains would be key factors in determining its plasticizing efficiency. However, without empirical data, it is impossible to provide a detailed analysis of its impact on tensile strength, elongation at break, or thermal stability of any given polymer.
Compatibility and Migration Studies in Polymer Matrices
The compatibility of a plasticizer with a polymer is crucial for its long-term performance. Poor compatibility can lead to exudation, or "bleeding," of the plasticizer from the polymer matrix, which can alter the material's properties over time. Migration studies are essential to assess the permanence of a plasticizer within a polymer, especially for applications where the material may come into contact with food, beverages, or skin. There are no available studies specifically investigating the compatibility and migration of this compound in common polymer matrices like PVC.
Utilization in Lubricant Formulations and Tribological Performance
Sulfur-containing compounds are widely recognized for their anti-wear and extreme-pressure (EP) properties in lubricant formulations. The sulfur atom can form a protective film on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact and reducing wear.
Anti-wear and Friction Modification Characteristics
While the general class of sulfur-containing esters is known to possess lubricating properties, specific tribological data for this compound, such as coefficient of friction and wear scar diameter under various loads and speeds, are not available in the public domain. Such data is critical for evaluating its effectiveness as an anti-wear or friction-modifying additive in lubricants.
Thermal and Oxidative Stability in Lubricant Blends
The thermal and oxidative stability of an additive is paramount for the longevity of a lubricant. Esters, in general, can exhibit good thermal stability. The presence of a thioether linkage in this compound could influence its oxidative stability, as sulfur compounds can act as antioxidants by decomposing peroxides. However, without specific experimental data from tests such as thermogravimetric analysis (TGA) or rotating pressure vessel oxidation tests (RPVOT) on lubricant blends containing this compound, its stability profile remains uncharacterized.
Applications in Corrosion Inhibition Technologies
Organic compounds containing sulfur atoms are often effective corrosion inhibitors, particularly for steel in acidic environments. The sulfur atom can adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process. The mechanism of inhibition often involves the lone pair of electrons on the sulfur atom interacting with the vacant d-orbitals of the metal. While the theoretical potential for this compound to act as a corrosion inhibitor exists, there is a lack of published studies or performance data, such as inhibition efficiency determined through electrochemical methods, to substantiate this application.
Adsorption Mechanisms on Metal Surfaces
The efficacy of organic molecules as corrosion inhibitors or surface modifiers is largely dependent on their ability to adsorb onto a metal surface. For this compound, the primary adsorption mechanism involves the interaction of heteroatoms with the metallic substrate. The molecule contains three key functional groups capable of interacting with metal surfaces: a thioether sulfur atom and two carbonyl oxygen atoms from the ester groups.
The adsorption process can be described by several interactions:
Chemisorption: The sulfur atom, with its lone pairs of electrons, can form coordinate bonds with the vacant d-orbitals of transition metals. This type of chemical adsorption is a strong interaction and is a key mechanism for the adhesion of sulfur-containing compounds to metal surfaces. researchgate.net This interaction is fundamental in applications ranging from catalysis to corrosion protection. researchgate.net
Physisorption: The oxygen atoms of the carbonyl groups in the ester functionalities also possess lone pairs of electrons and can interact with the metal surface through weaker electrostatic forces, such as dipole-dipole interactions.
The orientation of the adsorbed molecule is critical. It is likely that this compound adsorbs in a relatively flat configuration to maximize the interaction between its multiple active centers (S, O) and the metal surface. researchgate.net The specific adsorption site (e.g., on top of a metal atom, in a bridge position between two atoms, or in a hollow site between multiple atoms) would depend on the specific metal and the surface crystallography. researchgate.net
Table 1: Potential Adsorption Interactions of this compound on Metal Surfaces
| Functional Group | Type of Interaction | Relative Strength | Contributing Atoms |
|---|---|---|---|
| Thioether | Chemisorption | Strong | Sulfur |
| Carbonyl Ester | Physisorption (Electrostatic) | Moderate | Oxygen |
| Propyl Chains | Physisorption (van der Waals) | Weak | Carbon, Hydrogen |
Formation of Protective Layers
The adsorption of this compound onto a metal surface leads to the formation of a thin, molecular-level film. This film can act as a protective layer, inhibiting corrosion by creating a barrier between the metal and its environment. ingevity.comroemex.com
The formation and effectiveness of this protective layer are governed by several factors:
Surface Coverage: A high degree of surface coverage is necessary for effective protection. The strength of the adsorption (chemisorption via the sulfur atom) helps ensure a stable and dense layer.
Barrier Effect: The adsorbed molecules physically block active sites on the metal surface where corrosion reactions, such as oxidation, would typically occur.
Hydrophobicity: The propyl chains in the molecule are hydrophobic. Once adsorbed, these alkyl chains would orient away from the polar metal surface, creating a non-polar, water-repellent barrier. lanxess.com This hydrophobic layer impedes the approach of water and other corrosive agents to the metal surface, significantly slowing down the corrosion process. lanxess.com
Corrosion inhibitors with long alkyl chains are known to form effective protective films. ingevity.com The dual functionality of this compound—strong anchoring through the thioether group and a repellent barrier from the propyl groups—makes it a plausible candidate for corrosion inhibition in various industrial settings, such as in metalworking fluids or protective coatings. ingevity.comlanxess.com
Emerging Applications in Novel Material Synthesis and Chemical Reagents
Beyond surface science, the chemical structure of this compound makes it a versatile building block for the synthesis of new materials and complex organic molecules.
As a Monomer or Cross-linking Agent in Polymer Chemistry
The synthesis of polymers often relies on monomers, which are small molecules that can be chemically linked together. sigmaaldrich.com this compound has the structural characteristics necessary to potentially act as a monomer in certain types of polymerization.
Monomer in Condensation Polymerization: The molecule is a diester. Diesters are common monomers used in step-growth or condensation polymerization. For example, it could theoretically react with a diol (a molecule with two alcohol groups) in a transesterification reaction to form a polyester. The resulting polymer would have a thioether linkage periodically along its backbone, which could impart unique properties such as altered flexibility, refractive index, or affinity for metals compared to conventional polyesters. Similarly, reaction with a diamine would yield a polyamide.
Potential as a Cross-linking Agent: Cross-linking agents are molecules that form bridges between polymer chains, creating a network structure. While this compound itself is not a conventional cross-linker, its thioether and ester functionalities could be chemically modified to introduce reactive groups. For instance, the methylene (B1212753) groups adjacent to the sulfur atom could be functionalized. Alternatively, in polymer systems where the ester groups can react with the polymer backbone, it could serve to link chains together. The use of multifunctional molecules to create cross-linked networks is a common strategy to enhance the mechanical and thermal properties of polymers. nih.govnih.gov
Table 2: Potential Polymerization Roles of this compound
| Role | Required Co-reactant | Polymer Type | Potential Backbone Feature |
|---|---|---|---|
| Monomer | Diol (e.g., Propylene Glycol) | Polyester | Thioether Linkage |
| Monomer | Diamine | Polyamide | Thioether Linkage |
| Cross-linking Agent | Pre-formed Polymer Chains | Cross-linked Network | Thioether Diester Linkages |
Precursor for Heterocyclic Compounds and Other Organic Syntheses
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are vital in many areas of chemistry. researchgate.net The structure of this compound makes it a valuable precursor for synthesizing certain types of heterocycles.
The key to its reactivity lies in the methylene groups (-CH2-) positioned between the thioether sulfur and the carbonyl carbon of the ester groups. These protons are acidic and can be removed by a base, creating a nucleophilic carbanion. This reactivity allows the molecule to participate in cyclization reactions.
For example, by reacting this compound with dinucleophiles like hydrazine (B178648) or substituted hydrazines, it is possible to construct various sulfur-containing heterocyclic rings. uobaghdad.edu.iq Such reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler starting materials. nih.govnih.govorganic-chemistry.org The resulting heterocyclic compounds could have applications as building blocks for pharmaceuticals, agrochemicals, or functional materials like dyes.
Environmental Fate, Transport, and Degradation Pathways of Dipropyl 2,2 Thiodiacetate
Biodegradation Studies in Environmental Compartments
Biodegradation is a primary mechanism for the environmental breakdown of organic compounds. For Dipropyl 2,2'-thiodiacetate, this process is expected to be initiated by the enzymatic action of microorganisms.
The biodegradation of this compound is anticipated to commence with the hydrolysis of its two ester linkages. This initial step is a common pathway for the degradation of di-ester compounds by a wide array of microorganisms, which utilize enzymes like esterases and lipases nih.govsysu.edu.cn. This enzymatic hydrolysis would cleave the ester bonds, releasing propanol (B110389) and the core molecule, 2,2'-thiodiacetic acid.
Potential metabolic intermediates in the degradation of the 2,2'-thiodiacetic acid core could include thioglycolic acid, which itself can be further broken down wikipedia.org. The ultimate fate of the carbon and sulfur from this compound in aerobic biodegradation is expected to be mineralization to carbon dioxide and sulfate.
The rate and extent of this compound biodegradation in the environment are influenced by several key factors:
pH: The activity of microbial enzymes responsible for degradation is pH-dependent. Most environmental systems have a pH range between 5 and 9, and significant deviations from the optimal pH for the relevant microorganisms can inhibit biodegradation. For many bacteria, the optimal pH for growth and metabolism is near neutral (pH 7.0) researchgate.net.
Temperature: Microbial activity is also highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. Conversely, at low temperatures, microbial metabolism slows down, leading to reduced degradation rates.
Microbial Consortia: The presence of a diverse and adapted microbial community is crucial for efficient degradation. Often, a single microbial species cannot completely mineralize a complex organic molecule. Instead, a consortium of different microorganisms works in concert, with the metabolic products of one organism serving as the substrate for another. The availability of specific microbial populations capable of degrading thioethers and esters will be a determining factor in the persistence of this compound in a given environment.
Oxygen Availability: The presence or absence of oxygen will dictate the types of microbial communities that are active and the specific metabolic pathways employed. While some bacteria can degrade alkyl sulfides under anaerobic (denitrifying) conditions nih.gov, aerobic degradation is generally more rapid and complete.
| Factor | Influence on Biodegradation |
| pH | Optimal enzyme activity is typically near neutral pH. Extreme pH values can inhibit microbial degradation. |
| Temperature | Higher temperatures (up to an optimum) generally increase the rate of microbial metabolism and degradation. |
| Microbial Consortia | A diverse and adapted microbial community is essential for the complete mineralization of the compound. |
| Oxygen | Aerobic conditions generally favor faster and more complete degradation compared to anaerobic conditions. |
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be degraded by non-biological processes in the environment.
Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. While specific photolytic data for this compound are not available, related compounds can undergo photodegradation. For instance, sulfur-containing polymers are known to undergo chain scission and crosslinking upon exposure to light capes.gov.br. The presence of the thioether linkage in this compound may make it susceptible to photo-oxidation.
Furthermore, indirect photolysis can occur, where other substances in the environment, such as humic acids, absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that can then react with and degrade the compound nih.gov. The ester functional groups may also be susceptible to photolytic cleavage.
The thioether group is generally stable to hydrolysis but can be susceptible to oxidation by strong oxidizing agents that may be present in the environment rsc.orgnoaa.gov. This could lead to the formation of the corresponding sulfoxide (B87167) and sulfone.
Sorption and Leaching Behavior in Environmental Matrices (e.g., soil, sediment)
The mobility of this compound in the environment is largely determined by its tendency to sorb (adhere) to soil and sediment particles. This behavior, in turn, influences its potential to leach into groundwater.
Sorption is influenced by both the chemical properties of the compound and the characteristics of the environmental matrix. The presence of the propyl ester groups in this compound will impart some degree of hydrophobicity, which would favor sorption to organic matter in soil and sediment. The general principle is that compounds with higher hydrophobicity tend to sorb more strongly to soil organic carbon.
Conversely, the presence of the thioether and ester functional groups could also lead to interactions with mineral surfaces in the soil mdpi.com. Studies on thiophene (B33073) derivatives have shown that their adsorption to soil materials is influenced by the polarity of the molecule and the surface charge of clay minerals eeer.org.
The leaching potential of this compound is inversely related to its sorption. If the compound has a low affinity for soil and sediment particles, it will be more mobile in the soil column and more likely to be transported to groundwater with percolating water. The leaching of similar compounds, like some phthalate (B1215562) esters, has been observed, indicating that under certain conditions, these types of molecules can be mobile in the soil environment bangor.ac.ukbohrium.com. The actual leaching behavior will depend on a complex interplay of factors including the soil type, organic matter content, pH, and the amount of rainfall or irrigation.
| Environmental Matrix | Expected Behavior of this compound |
| Soil | Sorption to soil organic matter is expected due to the propyl ester groups. The extent of sorption will influence its mobility and bioavailability for degradation. |
| Sediment | Similar to soil, sorption to organic matter in sediments is a likely fate, potentially leading to its accumulation in aquatic systems. |
| Groundwater | Leaching to groundwater is possible if the compound has low sorption to soil particles. This is more likely in soils with low organic matter content. |
Environmental Monitoring and Analytical Methodologies for Detection in Environmental Samples
The analytical process for detecting this compound in environmental samples typically involves a multi-step approach: sample collection, extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix (e.g., water, soil, sediment, or air) and the desired level of sensitivity and selectivity.
Sample Preparation
For aqueous samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques to isolate and pre-concentrate the target analyte from the water matrix. nih.gov SPE is often preferred due to its efficiency, lower solvent consumption, and potential for automation. researchgate.net For solid samples like soil and sediment, methods such as Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) are employed to extract the compound from the solid matrix into an organic solvent. researchgate.net
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. researchgate.netnih.gov GC provides excellent separation of complex mixtures, and MS offers high sensitivity and specificity for identification and quantification. For compounds that are thermally labile or have low volatility, high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS) or an ultraviolet (UV) detector, is a viable alternative. nih.govuhplcs.com The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly important for complex environmental samples. nih.gov
The table below summarizes potential analytical methodologies for the detection of this compound in environmental samples, based on methods used for analogous compounds.
Table 1: Potential Analytical Methodologies for this compound
| Sample Matrix | Sample Preparation | Analytical Method | Typical Limit of Detection (LOD) |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | GC-MS or LC-MS/MS | 0.01 - 1 µg/L |
| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction, or Pressurized Liquid Extraction (PLE) | GC-MS | 1 - 10 µg/kg |
Detailed research findings on the environmental occurrence of this compound are currently limited. However, studies on structurally similar phthalate esters have shown their widespread presence in various environmental compartments. For instance, concentrations of common phthalates in surface water can range from the nanogram per liter to the microgram per liter level. nih.gov Given the industrial uses of this compound, it is plausible that it may be present in industrial effluents and surrounding environments. Future monitoring studies employing the sensitive and specific analytical methods described above are necessary to determine the environmental concentrations of this compound and to fully assess its environmental fate and transport.
Advanced Analytical Method Development for Dipropyl 2,2 Thiodiacetate Quantification and Identification
Chromatographic Techniques for Separation and Quantification
The accurate quantification and separation of Dipropyl 2,2'-thiodiacetate from various matrices rely on modern chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed, each offering distinct advantages depending on the analytical requirements.
Gas Chromatography (GC) with Selective Detectors (e.g., FID, MS)
Gas chromatography is a highly effective and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For esters, GC analysis typically involves high temperatures to ensure volatilization, with programmed temperature ramps providing good separation of isomers and related compounds. researchgate.net
A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and linear response for most organic compounds. However, for definitive identification, a Mass Spectrometer (MS) is the preferred detector. mdpi.com GC coupled with MS (GC-MS) provides not only retention time data but also a mass spectrum for the analyte. thepharmajournal.com The fragmentation pattern observed in the mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or through structural elucidation. mdpi.comnih.gov The analysis of long-chain esters by GC-MS has shown a clear correlation between the number of carbons and retention times, which is a principle applicable to this compound. researchgate.net
Below is a table outlining typical parameters for the GC-MS analysis of esters, which can be adapted for this compound.
| Parameter | Typical Setting | Purpose |
| Injection Mode | Split/Splitless | Split mode is used for higher concentrations, while splitless is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. kuleuven.be |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. kuleuven.be |
| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) | Separates compounds based on boiling point and polarity. |
| Oven Program | Initial temp 50-80°C, ramped to 280-300°C | A temperature gradient is used to elute compounds with a wide range of boiling points and ensure good peak shape. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and quantification. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible fragmentation patterns. |
This table is interactive. Click on the headers to sort.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. researchgate.net While this compound is amenable to GC, HPLC offers an alternative approach, especially when dealing with complex matrices that may not be suitable for direct GC injection.
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar compounds like esters. mdpi.com In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. nih.gov
Detection in HPLC can be achieved using various methods. A Ultraviolet (UV) detector is often suitable as the ester functional group provides some UV absorbance. For higher sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS). longdom.orgnih.gov LC-MS provides molecular weight information and, with tandem MS (MS/MS), can generate fragment ions for structural confirmation, similar to GC-MS but without the need for volatilization. nih.govresearchgate.net For related thio-compounds, LC-MS/MS methods have been developed that achieve very low limits of detection. nih.gov
The following table summarizes a potential HPLC method for this compound, based on methods for analogous compounds like Diethyl 2,2'-thiodiacetate. sielc.com
| Parameter | Typical Setting | Purpose |
| Stationary Phase | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a hydrophobic surface for separation based on polarity. mdpi.comnih.gov |
| Mobile Phase | Gradient of Water and Acetonitrile (with optional formic acid for MS compatibility) | A polar mobile phase to elute the analyte. A gradient improves separation efficiency. sielc.comnih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Controls retention time and peak shape. |
| Detection | UV Detector (e.g., at 210-220 nm) or Mass Spectrometer (MS) | UV detection is a general-purpose method, while MS offers higher specificity and sensitivity. |
| Injection Volume | 5-20 µL | The amount of sample introduced onto the column. |
This table is interactive. Click on the headers to sort.
Sample Preparation Methodologies for Complex Research Matrices
The successful analysis of this compound in complex samples, such as environmental or biological matrices, requires effective sample preparation to isolate the analyte from interfering substances. wdh.ac.id This step is critical for ensuring the accuracy, precision, and sensitivity of the final chromatographic analysis. mdpi.com
Extraction and Clean-up Techniques
The goal of extraction and clean-up is to remove matrix components that could interfere with the analysis or damage the analytical instrumentation. The choice of technique depends on the nature of the sample matrix and the physicochemical properties of this compound.
Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For extracting a moderately polar ester like this compound from an aqueous matrix, an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be suitable. The analyte partitions into the organic phase, leaving polar interferences behind in the aqueous phase. mdpi.com
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. nih.govmdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample is loaded under aqueous conditions, causing the analyte to be retained on the sorbent via hydrophobic interactions. Polar impurities are washed away, and the analyte is then eluted with a small volume of a non-polar organic solvent. This process not only cleans the sample but also concentrates the analyte, improving detection limits. nih.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. nih.gov This can be done to improve chromatographic behavior, enhance detectability, or increase sensitivity. nih.gov
While this compound can often be analyzed directly, derivatization may be employed in specific scenarios:
For GC Analysis: If the compound showed poor chromatographic performance (e.g., peak tailing) or if extremely low detection limits were required, a derivatization strategy could be considered. One approach involves the hydrolysis of the ester to its parent acid, 2,2'-thiodiacetic acid. This dicarboxylic acid can then be re-esterified with a reagent, such as a fluorinated alcohol, to create a derivative that is more volatile and highly responsive to an electron capture detector (ECD), yielding superior sensitivity. Silylation is another common derivatization technique for compounds with active hydrogens to improve their suitability for GC-MS. kuleuven.be
For HPLC Analysis: To enhance detection for HPLC, a derivatizing agent that introduces a chromophore (for UV detection) or a fluorophore (for fluorescence detection) can be used. nih.gov For instance, after hydrolysis to 2,2'-thiodiacetic acid, the carboxyl groups could be reacted with a fluorescent labeling agent. This is particularly useful when analyzing samples at very low concentrations where the native UV absorbance of the ester is insufficient for quantification. nih.gov Pre-column derivatization is often employed to ensure the reaction is complete before the sample is injected into the HPLC system. mdpi-res.com
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing a multi-dimensional analytical approach. nih.govresearchgate.net For the comprehensive characterization of this compound, the coupling of chromatography with mass spectrometry (GC-MS and LC-MS) is indispensable. longdom.org
By integrating separation with mass analysis, these techniques can separate, identify, and quantify compounds in complex mixtures with unparalleled sensitivity and specificity. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used hyphenated technique for the analysis of volatile compounds. longdom.org As the separated components, such as this compound, elute from the GC column, they are directly introduced into the mass spectrometer. researchgate.net The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that allows for definitive molecular identification. GC-MS is particularly valuable in environmental analysis and metabolomics for identifying unknown compounds in complex samples. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. longdom.orgresearchgate.net This technique is ideal for polar, non-volatile, or thermally labile compounds that are not suitable for GC. The eluent from the HPLC column is passed through an interface (e.g., electrospray ionization, ESI) that generates ions from the analyte molecules before they enter the mass spectrometer. longdom.org LC-MS can provide the molecular weight of this compound. For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be used. In LC-MS/MS, a specific ion (e.g., the molecular ion) is selected and fragmented to produce a characteristic pattern of product ions, which is highly specific for confirming the compound's identity. nih.gov
The use of these hyphenated techniques provides a comprehensive analytical solution, enabling both reliable quantification through the chromatographic separation and confident identification through the mass spectral data. researchgate.net
GC-MS/MS and LC-MS/MS for Trace Analysis and Structural Confirmation
Tandem mass spectrometry, coupled with either gas or liquid chromatography, represents the gold standard for trace-level quantification and unambiguous structural confirmation of organic compounds.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, a hypothetical GC-MS/MS method would involve optimizing several key parameters. The separation would be performed on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) to resolve the analyte from matrix interferences. In the mass spectrometer, the compound would be ionized, typically by electron ionization (EI), generating a characteristic molecular ion and fragment ions.
For trace analysis using MS/MS, a specific precursor ion would be selected and subjected to collision-induced dissociation (CID) to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. The selection of precursor-to-product ion transitions is unique to the target molecule's structure, ensuring high confidence in identification. However, without experimental data, the specific mass transitions for this compound remain theoretical.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is suitable for a broader range of compounds, including those that are less volatile or thermally labile. The analysis would begin with separation via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), likely using a reversed-phase column (e.g., C18). The mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.
Following separation, the analyte would enter the mass spectrometer via an ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Similar to GC-MS/MS, the LC-MS/MS instrument would be operated in MRM mode for sensitive quantification and structural confirmation. The choice of ionization mode and specific MRM transitions would require experimental determination for this compound.
A summary of hypothetical parameters for these techniques is presented below, based on general practices for similar molecules.
| Parameter | GC-MS/MS (Hypothetical) | LC-MS/MS (Hypothetical) |
| Chromatography Column | 30 m x 0.25 mm, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane) | 100 mm x 2.1 mm, 1.8 µm particles (e.g., C18) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined | To be determined |
| Product Ions (Q3) | To be determined | To be determined |
| Limit of Quantification | Expected in the low µg/kg to ng/kg range | Expected in the low µg/kg to ng/kg range |
Development of Spectroscopic Methods for In Situ or Real-time Analysis
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer the potential for in situ or real-time analysis, which can be invaluable for process monitoring or rapid screening without extensive sample preparation. These methods provide information based on the vibrational properties of a molecule's chemical bonds.
For this compound, key functional groups would produce characteristic signals. The carbonyl (C=O) stretch of the ester groups would appear in a distinct region of the infrared spectrum (typically around 1730-1750 cm⁻¹). The C-S (thioether) bond would also have characteristic vibrations, though they are generally weaker and appear in the fingerprint region of the spectrum.
Development of a quantitative spectroscopic method would involve creating a calibration model that correlates the spectral response (e.g., absorbance at a specific wavenumber) with the concentration of the compound, as determined by a primary reference method like GC-MS or LC-MS.
However, no studies detailing the development or application of such spectroscopic methods for the real-time or in situ analysis of this compound could be located. The establishment of a robust spectroscopic method would require significant experimental work, including spectral acquisition, band assignment, and chemometric model development and validation.
| Spectroscopic Technique | Potential Monitored Functional Group | Typical Wavenumber (cm⁻¹) | Application Notes |
| FTIR Spectroscopy | Ester Carbonyl (C=O) Stretch | 1730 - 1750 | Strong, characteristic absorption band suitable for quantification. |
| C-O Stretch | 1000 - 1300 | Useful for confirmation. | |
| C-S Stretch | 600 - 800 | Generally weak; may be difficult to use for quantification in complex matrices. | |
| Raman Spectroscopy | C-S Stretch | 600 - 800 | Often provides a stronger signal for sulfur linkages than FTIR. |
| Ester Carbonyl (C=O) Stretch | 1730 - 1750 | Can be used for quantification, complementary to FTIR. |
Future Directions and Uncharted Research Avenues for Dipropyl 2,2 Thiodiacetate
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For Dipropyl 2,2'-thiodiacetate, future research could focus on moving beyond traditional esterification methods to more innovative and atom-economical routes.
One promising avenue is the exploration of pseudo four-component reactions. An efficient pseudo four-component reaction has been developed for the synthesis of dialkyl (2E)-2-(6H,12H-6,12-epiminodibenzo[b,f] researchgate.netaokeby.comdioxocin-13-yl)but-2-enedioates, demonstrating the versatility of using various dialkyl but-2-ynedioates. sci-hub.se Adapting such a multicomponent strategy could lead to the streamlined synthesis of this compound and its derivatives from simple, readily available starting materials in a single pot, thereby increasing efficiency and reducing waste.
Another area of investigation could be the development of catalytic systems for the direct synthesis from propanol (B110389) and thiodiacetic acid or its anhydride. The use of novel catalysts could offer higher yields, milder reaction conditions, and improved selectivity compared to conventional methods. Furthermore, catalyst-free approaches, such as the synthesis of phosphorothioates from dialkyl phosphites and thiols in the presence of an oxidant like DMSO, could inspire new metal-free synthetic routes for this compound. researchgate.net
The table below outlines potential novel synthetic routes that warrant investigation.
| Synthetic Strategy | Potential Reactants | Key Advantages |
| Pseudo Four-Component Reaction | Propanol, Thiodiglycolic Anhydride, Activating Agent | High atom economy, operational simplicity, rapid assembly of molecular complexity. |
| Novel Catalysis | Thiodiglycolic Acid, Propanol, Solid Acid/Base Catalyst | Milder reaction conditions, enhanced selectivity, potential for catalyst recycling. |
| Metal-Free Synthesis | Thiol Precursor, Propyl Acrylate, Oxidizing Agent | Avoidance of heavy metal contamination, environmentally benign. |
| Flow Chemistry Synthesis | Continuous feeding of reactants over a solid-supported catalyst | Improved safety, scalability, and product consistency. |
Deeper Mechanistic Understanding of Complex Reactions and Interactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reaction pathways of thiodiacetate derivatives. researchgate.net By modeling the transition states and intermediates of reactions involving this compound, researchers can predict reactivity, understand selectivity, and design more efficient chemical transformations. For instance, computational studies on thiol Michael additions have provided a wealth of information on how substituents and catalysts influence the reaction pathway. researchgate.net Similar investigations on this compound could reveal the impact of the propyl groups on its nucleophilic and electrophilic character.
Experimental mechanistic studies, including kinetic analysis and isotopic labeling, can complement computational findings. These studies can help to validate theoretical models and provide a more complete picture of the reaction dynamics. For example, mechanistic studies on the synthesis of peptide thioesters have highlighted the rate-limiting steps and the role of catalysts in promoting the desired transformations. mdpi.com
Development of Next-Generation Materials and Technologies Utilizing Thiodiacetate Moieties
The unique structural features of this compound, particularly the presence of a flexible thioether linkage and ester functionalities, make it an attractive building block for the development of advanced materials.
In polymer chemistry, this compound could be utilized as a monomer or a chain transfer agent in controlled radical polymerization processes. The thioether moiety can be a site for post-polymerization modification, allowing for the introduction of various functional groups and the creation of polymers with tailored properties. The evaluation of thioester moieties as thiol protecting groups for controlled radical polymerization has demonstrated the utility of sulfur-containing compounds in polymer synthesis. researchgate.net
Furthermore, the incorporation of thiodiacetate units into polymer backbones could lead to materials with interesting thermal, mechanical, and optical properties. For example, the modification of cellulose acetate (B1210297) with various thiols via thio-Michael click reactions has yielded a range of functional polymers with applications in hydrophobic materials and transparent films. nih.gov Similar strategies could be employed with this compound to create novel biodegradable polymers or materials for packaging and electronic applications.
Advanced Computational Design and Prediction of Novel Thiodiacetate Derivatives
In silico methods are poised to accelerate the discovery of new this compound derivatives with enhanced properties. By employing computational screening and molecular modeling, researchers can design and evaluate a vast number of virtual compounds before committing to their synthesis.
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of novel thiodiacetate derivatives. For instance, in silico studies have been successfully used to identify new isothiocyanate derivatives as selective COX-2 inhibitors and to screen thiazole conjugates as potential anti-hepatic cancer agents. rsc.orgnih.gov Similar approaches could be applied to design this compound-based compounds with specific therapeutic applications.
Computational fluid dynamics and materials modeling can aid in the design of new materials incorporating this compound. These simulations can predict material properties such as mechanical strength, thermal stability, and permeability, guiding the development of materials for specific applications.
The following table presents a hypothetical design matrix for novel this compound derivatives and their potential applications.
| Derivative Type | Potential Modification | Predicted Property Enhancement | Target Application |
| Polymerizable Monomer | Introduction of a vinyl or acrylic group | Controlled polymer architecture | Specialty coatings, adhesives |
| Biologically Active Compound | Incorporation of a pharmacophore | Enhanced binding to a target protein | Drug discovery |
| Functional Material Precursor | Attachment of a chromophore or fluorophore | Tunable optical properties | Organic electronics, sensors |
Interdisciplinary Research Integrating this compound with Emerging Technologies
The future of this compound research lies in its integration with other scientific disciplines and emerging technologies. The versatility of this compound opens up possibilities for its use in a wide array of interdisciplinary applications.
In the field of nanotechnology, this compound could be used as a capping agent for the synthesis of metal nanoparticles, influencing their size, shape, and stability. The sulfur atom can coordinate to metal surfaces, providing a means to functionalize nanoparticles for applications in catalysis, sensing, and biomedical imaging.
In the realm of green chemistry, research could focus on utilizing this compound as a green solvent or as a building block for the synthesis of biodegradable polymers and environmentally friendly materials. The synthesis of organic thioacetates in water highlights the trend towards more sustainable chemical processes. rsc.org
Furthermore, the integration of this compound chemistry with automated synthesis platforms and high-throughput screening technologies could significantly accelerate the discovery of new materials and molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
